Volkensin

Beschreibung

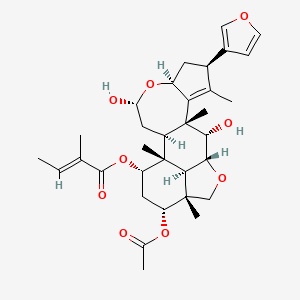

Structure

3D Structure

Eigenschaften

CAS-Nummer |

91933-11-8 |

|---|---|

Molekularformel |

C33H44O9 |

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23-,24+,25-,27-,28+,29-,31-,32+,33-/m1/s1 |

InChI-Schlüssel |

KQNNSYZQMSOOQH-GLDAUDTLSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]4C[C@@H](O[C@H]5C[C@H](C(=C5[C@@]4([C@@H]3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |

Synonyme |

ibosome-inactivating protein type 2, Adenia volkensii RIP protein, A volkensii Harms volkensin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Volkensin: A Technical Guide for Researchers

Volkensin, a potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, stands as a subject of significant interest within the fields of toxicology, cell biology, and drug development. Its extreme cytotoxicity, comparable to that of ricin, stems from a highly efficient and specific mechanism of action that targets the fundamental process of protein synthesis. This technical guide provides an in-depth exploration of this compound's molecular interactions, cellular trafficking, and enzymatic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Molecular Architecture and Core Function

This compound is a heterodimeric glycoprotein with a molecular weight of approximately 62 kDa.[1] It is composed of two polypeptide chains, an A-chain (~29 kDa) and a B-chain (~36 kDa), linked by a disulfide bond.[1] This structure is characteristic of type 2 RIPs, where each chain possesses a distinct and crucial function in the intoxication process.

-

The B-Chain: The Key to Cellular Entry The B-chain of this compound is a galactose-specific lectin.[1] Its primary role is to recognize and bind to specific carbohydrate moieties, namely galactose-containing glycoproteins and glycolipids, on the surface of eukaryotic cells.[2] This binding event is the initial and essential step for the toxin's entry into the cell.

-

The A-Chain: The Catalytic Warhead The A-chain is the enzymatically active component of this compound. It possesses highly specific N-glycosidase activity. Once inside the cell, the A-chain catalytically cleaves a single adenine residue (A4324 in rat liver 28S rRNA) from a universally conserved GAGA loop in the 28S ribosomal RNA of the large ribosomal subunit.[2] This irreversible modification of the ribosome prevents the binding of elongation factors, thereby halting protein synthesis and leading to apoptotic cell death.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity, providing a basis for comparative analysis and experimental design.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~1 x 10-10 M | HeLa | [4][5] |

| Number of Binding Sites | ~2 x 105 per cell | HeLa | [4][5] |

| LD50 (in vivo) | 50-60 ng/kg | Rats | [6] |

| Toxin | IC50 (Protein Synthesis Inhibition) | Cell Line | Reference |

| Kirkiin (a related Adenia RIP) | 1.3 x 10-13 M | NB100 | [3] |

| Ricin | 2.2 x 10-13 M | NB100 | [3] |

Cellular Uptake and Intracellular Trafficking

The journey of this compound from the cell surface to its ribosomal target is a multi-step process involving endocytosis and retrograde transport.

Binding and Internalization

The initial interaction of the this compound B-chain with cell surface galactose residues triggers its internalization. While the precise endocytic pathway for this compound has not been definitively elucidated, it is known to be rapidly taken up by cells.[7] Following endocytosis, the toxin is transported through the endosomal system.

Retrograde Transport to the Trans-Golgi Network and Endoplasmic Reticulum

A crucial step in this compound's intoxication pathway is its retrograde transport from the endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER).[4] This trafficking route is essential for the translocation of the A-chain into the cytosol where it can access the ribosomes. Disruption of the Golgi apparatus, for instance with Brefeldin A, has been shown to protect cells from this compound's toxicity, highlighting the importance of this pathway.[4]

Enzymatic Mechanism of Action: Ribosome Inactivation

Once in the cytosol, the this compound A-chain acts as a potent N-glycosidase. Its catalytic activity is highly specific for the adenine at position 4324 within the sarcin-ricin loop (SRL) of the 28S rRNA. The removal of this single adenine base is sufficient to completely and irreversibly inactivate the ribosome, leading to a cessation of protein synthesis and subsequent cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cultured cells and to calculate its IC50 value.

Materials:

-

Target cell line (e.g., HeLa, Vero, NB100)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the culture medium from the cells and replace it with the this compound dilutions. Include a control group with medium only.

-

Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and plot the results to determine the IC50 value.

Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

This assay directly measures the inhibition of protein synthesis in cells treated with this compound.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound stock solution

-

[³H]-Leucine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.

-

Towards the end of the incubation period, add [³H]-Leucine to each well and incubate for a short period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized proteins.[3]

-

Wash the cells with cold PBS to remove unincorporated [³H]-Leucine.

-

Precipitate the proteins by adding cold TCA.

-

Wash the protein precipitate to remove any remaining free [³H]-Leucine.

-

Solubilize the protein precipitate.

-

Measure the amount of incorporated [³H]-Leucine using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the control.

N-Glycosidase Activity Assay

This assay directly demonstrates the enzymatic activity of the this compound A-chain on ribosomes.

Materials:

-

Rabbit reticulocyte lysate

-

This compound A-chain

-

Aniline

-

RNA extraction reagents

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Incubate rabbit reticulocyte lysate with the this compound A-chain.

-

Extract the total RNA from the lysate.

-

Treat the extracted RNA with aniline, which will cleave the phosphodiester backbone at the depurinated site.

-

Analyze the RNA fragments by PAGE. The appearance of a specific cleavage product indicates N-glycosidase activity.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in this compound's mechanism of action and the workflow of a typical cytotoxicity experiment.

References

- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT (Assay protocol [protocols.io]

- 9. Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

An In-depth Technical Guide to the Core Structure and Subunits of Volkensin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volkensin, a potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, presents a significant area of interest for toxicological and therapeutic research. Its profound cytotoxicity is attributed to its unique heterodimeric structure, which facilitates cellular entry and subsequent enzymatic inactivation of ribosomes, leading to the cessation of protein synthesis and eventual cell death. This technical guide provides a comprehensive overview of the core structural features of this compound, its constituent subunits, and the experimental methodologies employed in their characterization. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

This compound Protein Structure and Subunits

This compound is a glycoprotein with a total molecular weight of approximately 62,000 Da.[1][2] It is a heterodimer composed of two distinct polypeptide chains, the A-chain and the B-chain, linked by a disulfide bridge and non-covalent interactions.[1][2]

-

The A-Chain (VTA): This subunit is the enzymatically active component, functioning as an N-glycosidase. It is responsible for the toxic activity of this compound. The A-chain has a molecular weight of approximately 29,000 Da.[1][2]

-

The B-Chain (VTB): This subunit is a lectin, possessing carbohydrate-binding properties. It specifically recognizes and binds to galactose-containing glycoproteins and glycolipids on the cell surface. This interaction is crucial for the internalization of the toxin into the cell. The B-chain has a molecular weight of approximately 36,000 Da.[1][2]

Gene sequence analysis has revealed that the precursor of this compound is encoded by a 1569-base pair open reading frame (ORF) which translates into a 523-amino acid residue polypeptide without any introns.[3][4] This precursor is subsequently processed to yield the mature A and B chains, which are connected by a 45-base pair internal linker sequence that is excised during post-translational modification.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound protein and its genetic blueprint.

| Parameter | Value | Reference |

| Total Molecular Weight | ~62,000 Da | [1][2] |

| A-Chain Molecular Weight | ~29,000 Da | [1][2] |

| B-Chain Molecular Weight | ~36,000 Da | [1][2] |

| Neutral Sugar Content | 5.74% | [1][2] |

| Gene ORF Length | 1569 bp | [3][4] |

| Encoded Amino Acids | 523 | [3][4] |

| Internal Linker Sequence | 45 bp | [3][4] |

| Subunit | Calculated Molecular Weight (from gene sequence) | Number of Amino Acids |

| A-Chain | 28,071.04 Da | 250 |

| B-Chain | 28,483.23 Da | 258 |

Experimental Protocols

This section details the methodologies used for the purification, characterization, and structural analysis of this compound.

Purification of Native this compound by Affinity Chromatography

This compound is purified from the roots of Adenia volkensii based on the specific affinity of its B-chain for galactose residues.[1][2]

Protocol:

-

Preparation of Affinity Matrix: Sepharose 6B is acid-treated to expose galactose residues, creating an effective affinity matrix.

-

Column Packing and Equilibration: The acid-treated Sepharose 6B is packed into a chromatography column and equilibrated with a binding buffer (e.g., Phosphate-Buffered Saline, pH 7.2).

-

Sample Application: A crude protein extract from Adenia volkensii roots is loaded onto the equilibrated column.

-

Washing: The column is washed extensively with the binding buffer to remove unbound proteins.

-

Elution: this compound is eluted from the column using a competitive sugar, such as a high concentration of galactose (e.g., 0.2 M galactose in the binding buffer), which displaces the B-chain from the matrix.

-

Analysis: The purity of the eluted fractions is assessed by SDS-PAGE.

Subunit Analysis by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the A and B chains of this compound based on their molecular weight.

Protocol:

-

Sample Preparation: Purified this compound is treated with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) to denature the protein and break the disulfide bond linking the A and B chains. The sample is heated (e.g., at 95-100°C for 5 minutes) to ensure complete denaturation.

-

Gel Electrophoresis: The prepared sample is loaded onto a polyacrylamide gel (e.g., 12% acrylamide). An electric field is applied to separate the proteins.

-

Staining: After electrophoresis, the gel is stained with a protein dye, such as Coomassie Brilliant Blue, to visualize the protein bands.

-

Analysis: The molecular weights of the separated A and B chains are estimated by comparing their migration distance to that of molecular weight standards run on the same gel.

Gene Cloning and Recombinant A-Chain Expression

The gene encoding the this compound A-chain has been cloned and expressed in Escherichia coli.[5]

Protocol:

-

PCR Amplification: The 750 bp DNA fragment encoding the this compound A-chain is amplified from Adenia volkensii genomic DNA using specific primers.

-

Cloning: The amplified PCR product is ligated into an expression vector (e.g., pET-21a).

-

Transformation: The recombinant vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

-

Expression: The transformed E. coli are cultured, and protein expression is induced (e.g., with IPTG).

-

Purification and Refolding: The recombinant A-chain, often found in inclusion bodies, is purified and then refolded into its active conformation. Refolding can be achieved by dialysis against a buffer containing a reducing agent and gradually decreasing concentrations of a denaturant (e.g., guanidinium chloride).[5]

N-Terminal Sequencing

The N-terminal amino acid sequence of the this compound subunits is determined by Edman degradation.

Protocol:

-

Sample Preparation: The purified A and B chains, separated by SDS-PAGE, are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Edman Degradation: The protein-bound membrane is placed in an automated protein sequencer. The N-terminal amino acid is derivatized, cleaved, and identified by chromatography. This cycle is repeated to determine the sequence.

Molecular Modeling

Due to the high sequence identity with the well-characterized toxin ricin, a 3D molecular model of this compound has been constructed using homology modeling.[3]

Protocol:

-

Template Selection: The crystal structure of ricin is used as a template.

-

Sequence Alignment: The amino acid sequence of this compound is aligned with the sequence of ricin.

-

Model Building: A 3D model of this compound is generated based on the aligned sequences and the known structure of the template using molecular modeling software.

-

Model Refinement and Validation: The generated model is energetically minimized and validated using various computational tools to ensure its stereochemical quality.

Visualizations

The following diagrams illustrate key structural and functional aspects of this compound.

Conclusion

This compound's intricate structure, comprising a catalytic A-chain and a cell-binding B-chain, is the foundation of its potent biological activity. The methodologies outlined in this guide, from purification to molecular modeling, have been instrumental in dissecting its structure-function relationship. A thorough understanding of this compound's molecular architecture is paramount for the development of potential therapeutic applications, such as targeted cancer therapies, as well as for the creation of effective countermeasures in the event of its malicious use. Further research, particularly high-resolution structural studies using X-ray crystallography or cryo-electron microscopy, will be invaluable in refining our understanding of this formidable toxin.

References

Volkensin from Adenia volkensii: A Technical Guide to its Extraction, Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volkensin, a potent type 2 ribosome-inactivating protein (RIP) isolated from the roots of the East African plant Adenia volkensii, presents a subject of significant interest for toxicological and therapeutic research. This technical guide provides an in-depth overview of this compound, focusing on its extraction from Adenia volkensii, its cytotoxic properties, and its intracellular mechanism of action. Detailed experimental protocols for its purification and the assessment of its biological activity are provided, alongside a comprehensive summary of its physicochemical and cytotoxicological data. Furthermore, this document illustrates the key signaling pathways involved in this compound's intoxication process through detailed diagrams, offering a valuable resource for researchers in the fields of toxinology, cancer research, and targeted drug development.

Introduction

This compound is a heterodimeric glycoprotein belonging to the type 2 ribosome-inactivating protein family, which also includes the well-known toxin ricin.[1][2] It is extracted from the roots of Adenia volkensii, a plant native to East Africa.[2] Like other type 2 RIPs, this compound consists of two polypeptide chains, an A-chain with enzymatic activity and a B-chain with lectin properties, linked by a disulfide bond.[2] The B-chain binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the entry of the toxin into the cell.[1] The A-chain then inactivates ribosomes, leading to an irreversible inhibition of protein synthesis and subsequent cell death.[1] this compound is noted for its high toxicity, which is comparable to or even greater than that of ricin, and its ability to undergo retrograde axonal transport, making it a tool of interest in neuroscience research.[3][4] This guide aims to provide a comprehensive technical resource on this compound for the scientific community.

Physicochemical and Cytotoxic Properties of this compound

This compound is a glycoprotein with a molecular weight of approximately 62,000 Da.[2] Its A-chain has a molecular weight of about 29,000 Da, and the B-chain is around 36,000 Da.[2] The neutral sugar content of this compound is 5.74%.[2] The B-chain of this compound is a galactose-specific lectin, enabling its binding to cell surface receptors.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding and cytotoxic activities of this compound.

| Parameter | Value | Source Organism | Reference |

| Binding Affinity (Kd) | approx. 10-10 M | Adenia volkensii | [3] |

| Number of Binding Sites | 2 x 105 per HeLa cell | Adenia volkensii | [3] |

Table 1: Binding Characteristics of this compound to HeLa Cells

| Assay System | IC50 (Non-reduced) | IC50 (Reduced) | Reference |

| Rabbit Reticulocyte Lysate | 7.5 µg/mL | 0.7 µg/mL | [5] |

| HeLa Cells | Data not available | Data not available |

Table 2: Cytotoxicity of this compound Note: While the interaction of this compound with HeLa cells has been studied, a specific IC50 value was not reported in the reviewed literature. The high cytotoxicity of this compound is well-established, however.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and activity assessment of this compound.

Extraction and Purification of this compound from Adenia volkensii Roots

The standard method for purifying this compound is affinity chromatography on acid-treated Sepharose 6B, which exploits the galactose-binding property of the this compound B-chain.[2][5]

Materials:

-

Roots of Adenia volkensii

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.2 M Hydrochloric acid (HCl)

-

Sepharose CL-6B (or Sepharose 6B)

-

Chromatography column

-

0.2 M Galactose in PBS (Elution buffer)

-

Buffer for dialysis (e.g., PBS)

-

Homogenizer

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Preparation of Root Extract:

-

Homogenize fresh or frozen roots of Adenia volkensii in cold PBS (e.g., 5 mL per gram of tissue).

-

Stir the homogenate overnight at 4°C.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the crude protein extract.

-

-

Preparation of Acid-Treated Sepharose 6B Affinity Column:

-

Wash the Sepharose 6B resin with distilled water.

-

Treat the resin with 0.2 M HCl at 50°C for 2 hours to expose galactose residues.

-

Thoroughly wash the acid-treated resin with distilled water until the pH is neutral, and then equilibrate with PBS.

-

Pack the equilibrated resin into a chromatography column.

-

-

Affinity Chromatography:

-

Load the crude protein extract onto the prepared affinity column.

-

Wash the column extensively with PBS to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elute the bound this compound from the column using 0.2 M galactose in PBS.

-

Collect the fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

-

Dialysis and Concentration:

-

Pool the fractions containing purified this compound.

-

Dialyze the pooled fractions against PBS at 4°C to remove the galactose.

-

Concentrate the purified this compound using a suitable method, such as ultrafiltration.

-

Determine the final protein concentration and assess purity using SDS-PAGE.

-

Cytotoxicity Assay (Protein Synthesis Inhibition in Rabbit Reticulocyte Lysate)

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[5]

Materials:

-

Purified this compound

-

Rabbit Reticulocyte Lysate Kit (commercially available)

-

Radioactively labeled amino acid (e.g., 35S-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing rabbit reticulocyte lysate, the reaction buffer, amino acid mixture (minus the labeled amino acid), and the mRNA template, according to the kit manufacturer's instructions.

-

Prepare serial dilutions of this compound (and a negative control with no toxin).

-

Add the this compound dilutions to individual reaction tubes.

-

-

Translation Reaction:

-

Add the radioactively labeled amino acid to each reaction tube to initiate protein synthesis.

-

Incubate the reactions at the recommended temperature (usually 30°C) for a specified time (e.g., 60-90 minutes).

-

-

Precipitation and Measurement:

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitates on filter paper and wash to remove unincorporated labeled amino acids.

-

Measure the radioactivity of the precipitates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the negative control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.

-

Signaling Pathways and Mechanism of Action

This compound, like ricin, enters the cell through endocytosis and undergoes retrograde transport to the endoplasmic reticulum (ER) to exert its toxic effect.

Intracellular Trafficking and Ribosome Inactivation Pathway

The following diagram illustrates the proposed intracellular pathway of this compound, leading to the inhibition of protein synthesis. This pathway is based on the well-studied mechanism of ricin, given the high degree of similarity between the two toxins.

Caption: Intracellular trafficking and mechanism of action of this compound.

Experimental Workflow for Studying this compound's Cytotoxicity

The following diagram outlines a typical experimental workflow for investigating the cytotoxic effects of this compound on a cell line.

Caption: Experimental workflow for this compound cytotoxicity assessment.

Conclusion

This compound from Adenia volkensii is a highly potent type 2 ribosome-inactivating protein with significant potential for applications in biomedical research. Its well-defined mechanism of action, involving receptor-mediated endocytosis and retrograde transport, makes it a valuable tool for studying intracellular trafficking pathways. The detailed protocols and data presented in this guide are intended to facilitate further research into the properties and potential applications of this powerful toxin. Further studies are warranted to determine its precise IC50 values in various cancer cell lines, which will be crucial for evaluating its therapeutic potential.

References

- 1. Rabbit Reticulocyte Lysate Protocol [promega.com]

- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suicide retrograde transport of this compound in cerebellar afferents: direct evidence, neuronal lesions and comparison with ricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Volkensin: A Technical Guide to a Potent Plant Toxin

Foreword: The realm of natural toxins has perpetually been a source of profound scientific inquiry, offering unique molecular tools to dissect complex cellular processes. Among these, the ribosome-inactivating proteins (RIPs) stand out for their potent enzymatic activity and potential applications in therapeutics. This technical guide provides an in-depth exploration of the history, discovery, and biochemical characterization of Volkensin, a highly toxic Type 2 RIP isolated from the roots of Adenia volkensii. Tailored for researchers, scientists, and drug development professionals, this document consolidates seminal research findings, presents detailed experimental methodologies, and visualizes key pathways to serve as a comprehensive resource on this potent phytotoxin.

Historical Context and Discovery

Ethnobotanical Origins: A Plant of Notoriety

Long before its molecular characterization, the plant Adenia volkensii, a perennial shrub native to East Africa, was recognized for its potent toxicity.[1][2] Indigenous communities in regions of Kenya traditionally used extracts of the plant, particularly from its tuberous rootstock, as a poison.[3][4] Its local Kamba name, "kiliambiti," translates to "eater of hyenas," a direct reference to its use in poisoning these animals.[1] There are also documented instances of human poisoning from consumption of food contaminated with A. volkensii extracts.[1] Early toxicological investigations of the plant in the 1970s identified the presence of cyanogenic glycosides, which contribute to its toxicity.[3][4] However, the primary principle of its extreme lethality would later be identified as a proteinaceous toxin.

The Seminal Work of Stirpe and Colleagues

The definitive discovery and characterization of this compound were the results of pioneering research by Fiorenzo Stirpe and his collaborators in the mid-1980s. Their work, culminating in a landmark 1985 paper in the Journal of Biological Chemistry, systematically unveiled the nature of this potent toxin.[1][5] This research group, with significant contributions from Sjur Olsnes and Alexander Pihl, was instrumental in purifying this compound and identifying it as a member of the ricin-like family of toxins, now known as Type 2 ribosome-inactivating proteins (RIPs).[5][6] Their findings laid the groundwork for all subsequent research on this compound.

Biochemical Characterization

This compound is a dimeric glycoprotein with a molecular weight of approximately 62,000 Daltons.[5][7] It is composed of two distinct polypeptide chains, an A subunit and a B subunit, linked by a disulfide bond and non-covalent interactions.[5]

The A Subunit: The Enzymatic Effector

The A subunit of this compound, with a molecular weight of about 29,000 Daltons, is the enzymatically active component responsible for its toxicity.[5] It functions as an N-glycosylase, specifically targeting the large 28S ribosomal RNA (rRNA) of eukaryotic ribosomes.[8] The A-chain cleaves a single adenine residue from a highly conserved loop in the 28S rRNA, rendering the ribosome incapable of binding elongation factors.[8] This irreversible inactivation of ribosomes leads to a complete cessation of protein synthesis, ultimately resulting in cell death.[8]

The B Subunit: The Lectin for Cellular Entry

The B subunit, with a molecular weight of approximately 36,000 Daltons, is a lectin with a specific affinity for galactose residues on cell surface glycoproteins and glycolipids.[5] This binding facilitates the entry of the entire toxin molecule into the cell through endocytosis.[8] The B-chain is crucial for the toxin's ability to target and enter cells, as the A-chain alone is not toxic to intact cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight (Native Toxin) | 62,000 Da | [5] |

| Molecular Weight (A Subunit) | 29,000 Da | [5] |

| Molecular Weight (B Subunit) | 36,000 Da | [5] |

| Neutral Sugar Content | 5.74% | [5] |

| Isoelectric Point (pI) | Not Reported | |

| Extinction Coefficient (E1% at 280 nm) | Not Reported |

Table 2: Toxicological Data for this compound

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Rat | - | 50-60 ng/kg | [7][9] |

| LD50 | Mouse | Intraperitoneal | 1.38 µg/kg | [8] |

Table 3: Amino Acid Composition of this compound

| Amino Acid | Moles per Mole of Protein |

| Aspartic acid/Asparagine | 54 |

| Threonine | 32 |

| Serine | 42 |

| Glutamic acid/Glutamine | 48 |

| Proline | 26 |

| Glycine | 38 |

| Alanine | 36 |

| Cysteine | 14 |

| Valine | 30 |

| Methionine | 4 |

| Isoleucine | 28 |

| Leucine | 46 |

| Tyrosine | 22 |

| Phenylalanine | 18 |

| Lysine | 20 |

| Histidine | 8 |

| Arginine | 24 |

| Tryptophan | Not Reported |

| (Data derived from Stirpe et al., 1985) |

Table 4: Neutral Sugar Composition of this compound

| Sugar | Moles per Mole of Protein |

| Fucose | 4 |

| Mannose | 12 |

| Galactose | 2 |

| N-acetylglucosamine | 10 |

| N-acetylgalactosamine | 0 |

| Sialic acid | 0 |

| (Data derived from Stirpe et al., 1985) |

Experimental Protocols

The following sections detail the key experimental methodologies used in the initial discovery and characterization of this compound, primarily based on the work of Stirpe et al. (1985).

Purification of this compound by Affinity Chromatography

This protocol describes the one-step purification of this compound from the roots of A. volkensii using its affinity for galactose.

Materials:

-

Roots of Adenia volkensii

-

Phosphate-buffered saline (PBS), pH 7.2

-

Acid-treated Sepharose 6B (or similar galactose-binding resin)

-

Chromatography column

-

0.2 M galactose in PBS

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize the peeled roots of A. volkensii in cold PBS. Centrifuge the homogenate at high speed to pellet the cellular debris. The supernatant contains the crude toxin extract.

-

Affinity Chromatography:

-

Pack a chromatography column with acid-treated Sepharose 6B and equilibrate with PBS.

-

Load the crude toxin extract onto the column.

-

Wash the column extensively with PBS until the absorbance of the eluate at 280 nm returns to baseline, indicating that all non-binding proteins have been removed.

-

Elute the bound this compound from the column with 0.2 M galactose in PBS.

-

-

Analysis: Monitor the protein concentration of the eluted fractions by measuring the absorbance at 280 nm. Pool the protein-containing fractions. The purity of the isolated this compound can be assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Cell-Free Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory activity of this compound on protein synthesis using a rabbit reticulocyte lysate system.

Materials:

-

Purified this compound

-

Rabbit reticulocyte lysate

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [3H]-leucine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing rabbit reticulocyte lysate, the amino acid mixture with the radiolabeled amino acid, and varying concentrations of this compound. Include a control reaction with no toxin.

-

Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

Precipitation: Stop the reaction by adding an excess of cold TCA to precipitate the newly synthesized proteins.

-

Quantification: Collect the precipitated protein on glass fiber filters and wash thoroughly with TCA to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the control. The IC50 value (the concentration of toxin that inhibits protein synthesis by 50%) can then be determined.

Hemagglutination Assay

This assay determines the lectin activity of this compound by observing its ability to agglutinate red blood cells.

Materials:

-

Purified this compound

-

Trypsin-treated rabbit or human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

96-well U-bottom microtiter plate

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the purified this compound in PBS across the wells of a 96-well microtiter plate.

-

RBC Suspension: Add a fixed volume of a 2% suspension of trypsin-treated RBCs to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Observation: Observe the wells for hemagglutination. A positive result is indicated by the formation of a mat of RBCs covering the bottom of the well, while a negative result shows a tight button of sedimented RBCs.

-

Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of this compound that causes visible agglutination.

Visualizations of Key Pathways and Workflows

Experimental Workflow for this compound Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

Intracellular Trafficking and Mechanism of Action of this compound

Caption: Intracellular trafficking and mechanism of action of this compound.

Conclusion and Future Directions

The discovery of this compound marked a significant advancement in the field of toxinology, providing researchers with a new and exceptionally potent tool for studying protein synthesis and intracellular trafficking. Its unique properties, including its retrograde axonal transport in neurons, have made it a valuable reagent in neurobiological research for creating selective neuronal lesions.

Future research on this compound is likely to focus on several key areas. A deeper understanding of its specific interactions with cellular machinery during intracellular trafficking could reveal novel aspects of these fundamental processes. Furthermore, the extreme potency of this compound continues to make it an attractive candidate for the development of targeted therapeutics, such as immunotoxins for cancer therapy. By conjugating the A-chain of this compound to a monoclonal antibody that recognizes a tumor-specific antigen, it may be possible to deliver this potent toxin specifically to cancer cells, minimizing off-target toxicity. Continued research into the structure-function relationships of this compound will be crucial for the rational design of such next-generation therapeutics.

References

- 1. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction of lectin and hemagglutination assay [bio-protocol.org]

- 4. Hemagglutination (inhibition) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Volkensin: A Type 2 Ribosome-Inactivating Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volkensin is a highly potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of the East African plant Adenia volkensii, commonly known as the kilyambiti plant.[1][2] Like other Type 2 RIPs such as ricin and abrin, this compound is a heterodimeric glycoprotein composed of an enzymatically active A chain and a cell-binding B chain.[1][2] Its extreme cytotoxicity, stemming from its ability to catalytically and irreversibly inhibit protein synthesis, has made it a subject of interest in toxicology and for its potential applications in targeted therapies.[2][3] This technical guide provides a comprehensive overview of this compound, including its structure, mechanism of action, cytotoxicity, and the experimental protocols used for its characterization.

Molecular Structure and Properties

This compound is a glycoprotein with a molecular weight of approximately 62,000 Da.[1] It consists of two polypeptide chains, the A chain (Mr ~29,000) and the B chain (Mr ~36,000), linked by a disulfide bond and non-covalent interactions.[1] Gene sequencing has revealed that this compound is encoded by a 1569-bp open reading frame, corresponding to 523 amino acid residues, without introns.[3]

A Chain (The Effector): The A chain of this compound possesses rRNA N-glycosidase activity.[2] It specifically cleaves the N-glycosidic bond of a single adenine residue from the 28S ribosomal RNA of the large ribosomal subunit, a critical component for the binding of elongation factors during protein synthesis.[2] This irreversible modification halts polypeptide chain elongation, leading to cell death.[2]

B Chain (The Targeting Moiety): The B chain is a galactose-specific lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface.[1][2] This binding facilitates the endocytosis of the entire toxin into the cell.[2]

Mechanism of Action

The cytotoxic action of this compound is a multi-step process that begins with its attachment to the cell surface and culminates in the shutdown of protein synthesis.

Quantitative Data on this compound's Activity

Cytotoxicity

The cytotoxicity of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | IC50 (ng/mL) | IC50 (pM) | Reference |

| HeLa | 0.03 | 0.48 | [1] |

| Vero | 0.01 | 0.16 | [1] |

Inhibition of Protein Synthesis

This compound is a potent inhibitor of protein synthesis in both intact cells and cell-free systems.

| System | IC50 (ng/mL) | IC50 (pM) | Reference |

| Rabbit Reticulocyte Lysate | 1.8 | 29 | [1] |

Note: The IC50 values were determined by measuring the inhibition of [3H]leucine incorporation into proteins.

Apoptotic Signaling Pathways

The inhibition of protein synthesis by this compound ultimately leads to programmed cell death, or apoptosis. While the specific signaling cascade initiated by this compound is not fully elucidated, it is known that ribosome-inactivating proteins can trigger both intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a generalized pathway for RIP-induced apoptosis.

Experimental Protocols

Purification of this compound from Adenia volkensii Roots

This protocol is based on the method described by Stirpe et al. (1985).[1]

Methodology:

-

Extraction: Frozen roots of Adenia volkensii are homogenized in a phosphate buffer (e.g., 0.01 M sodium phosphate, pH 7.4, containing 0.14 M NaCl).

-

Clarification: The homogenate is centrifuged to remove solid debris.

-

Ammonium Sulfate Precipitation: The supernatant is brought to 60% saturation with ammonium sulfate to precipitate the proteins.

-

Resuspension and Dialysis: The resulting pellet is resuspended in and dialyzed against a phosphate buffer.

-

Affinity Chromatography: The dialyzed protein solution is applied to an acid-treated Sepharose 6B column. This compound, being a galactose-specific lectin, binds to the galactose residues on the resin.

-

Elution: The bound this compound is eluted from the column using a buffer containing a high concentration of galactose (e.g., 0.2 M).

-

Final Dialysis: The eluted fractions containing this compound are pooled and dialyzed against a suitable buffer, such as phosphate-buffered saline (PBS), to remove the galactose.

Cytotoxicity Assay (Inhibition of [3H]Leucine Incorporation)

This protocol is a standard method for assessing the effect of toxins on protein synthesis in cultured cells.

Materials:

-

HeLa or Vero cells

-

Culture medium (e.g., DMEM with 10% fetal bovine serum)

-

This compound stock solution

-

[3H]Leucine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation cocktail

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Toxin Treatment: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 24 hours).

-

Radiolabeling: Add [3H]Leucine to each well and incubate for a shorter period (e.g., 1-2 hours) to allow for incorporation into newly synthesized proteins.

-

Precipitation: Terminate the incubation by adding TCA to precipitate the proteins.

-

Washing: Wash the wells to remove unincorporated [3H]Leucine.

-

Solubilization: Solubilize the precipitated proteins with NaOH.

-

Scintillation Counting: Transfer the solubilized protein to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration compared to untreated control cells. The IC50 value is determined from the dose-response curve.

Ribosome Inactivation Assay (Cell-Free System)

This assay measures the direct inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate

-

Amino acid mixture (minus leucine)

-

[3H]Leucine

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Hydrogen peroxide

-

Water

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture lacking leucine, and different concentrations of this compound.

-

Initiation of Translation: Add [3H]Leucine to start the translation reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Precipitation: Stop the reaction by adding TCA and heat the samples to precipitate the proteins.

-

Washing: Collect the precipitate on a filter and wash with TCA and ethanol.

-

Scintillation Counting: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the control (no toxin). Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound stands out as one of the most potent Type 2 ribosome-inactivating proteins discovered to date. Its efficient mechanism of cell entry via its lectin B chain and the catalytic inactivation of ribosomes by its A chain underscore its extreme cytotoxicity. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists in the fields of toxicology, cell biology, and drug development. Further investigation into the specific signaling pathways activated by this compound and the development of targeted delivery systems could unlock its potential for therapeutic applications, particularly in the realm of cancer therapy. However, its high toxicity necessitates careful handling and containment procedures in a laboratory setting.

References

Volkensin: A Technical Guide to its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volkensin is a highly potent Type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, commonly known as the kilyambiti plant.[1] Like other Type 2 RIPs such as ricin and abrin, this compound consists of two distinct polypeptide chains: an enzymatically active A chain (VTA) and a cell-binding B chain (VTB) linked by a disulfide bond.[1][2] Its extreme cytotoxicity, stemming from its ability to halt protein synthesis, makes it a subject of interest in toxicology and for potential therapeutic applications, particularly in the development of immunotoxins. This guide provides a detailed overview of the molecular weight and composition of this compound, the experimental protocols used for its characterization, and its mechanism of action.

Molecular Weight and Composition

This compound is a glycoprotein with a total molecular weight of approximately 62 kDa.[1][3][4] The protein is comprised of an A chain with a molecular weight of about 29 kDa and a B chain of around 36 kDa.[1][3][4] Gene sequencing has revealed that this compound is encoded by a 1569-base pair open reading frame (ORF) which translates to a 523-amino acid precursor protein without introns.[2][5][6] This precursor includes a 45-base pair internal linker sequence that is excised during post-translational processing to yield the mature A and B chains.[2][5][6]

A key feature of this compound is its carbohydrate content. It has a neutral sugar content of 5.74%, which is more than twice that of the related toxin, modeccin.[1][2][3][4] This is primarily due to a high content of galactose and mannose.[2] The protein also contains a notable number of cysteine residues, with native this compound having two free cysteinyl residues out of the 14 predicted from its gene sequence.[5][7] This suggests the presence of an additional disulfide bridge within the B chain, beyond the interchain and intrachain bonds typically found in other Type 2 RIPs.[5][7]

Table 1: Molecular Characteristics of this compound

| Property | Value | Reference |

| Total Molecular Weight | ~62,000 Da | [1][3][4] |

| A Chain (VTA) Molecular Weight | ~29,000 Da | [1][3][4] |

| B Chain (VTB) Molecular Weight | ~36,000 Da | [1][3][4] |

| Neutral Sugar Content | 5.74% | [1][3][4] |

| Gene Coding Sequence | 1569-bp ORF | [2][5][6] |

| Encoded Amino Acids | 523 residues (precursor) | [2][5][6] |

| Internal Linker Sequence | 45 bp | [2][5][6] |

Experimental Protocols

Purification of this compound by Affinity Chromatography

This protocol is based on the principle that the B chain of this compound is a lectin with specificity for galactose residues.

-

Materials:

-

Acid-treated Sepharose 6B

-

Chromatography column

-

Phosphate-buffered saline (PBS), pH 7.2

-

Elution buffer: 0.2 M lactose or galactose in PBS

-

Protein concentration assay kit (e.g., Bradford or BCA)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a crude extract from the roots of Adenia volkensii by homogenization in PBS.

-

Clarify the extract by centrifugation to remove cellular debris.

-

Pack a chromatography column with acid-treated Sepharose 6B and equilibrate with PBS.

-

Load the clarified crude extract onto the column.

-

Wash the column extensively with PBS to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

Elute the bound this compound from the column using the elution buffer (0.2 M lactose or galactose in PBS).

-

Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm.

-

Pool the protein-containing fractions.

-

Dialyze the pooled fractions against PBS to remove the eluting sugar.

-

Determine the final protein concentration.

-

Molecular Weight Determination by SDS-PAGE

-

Materials:

-

Polyacrylamide gels (appropriate percentage for resolving 29-36 kDa proteins)

-

SDS-PAGE running buffer

-

Sample loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or silver stain

-

Destaining solution

-

-

Procedure:

-

Prepare protein samples by mixing the purified this compound with sample loading buffer.

-

Heat the samples at 95-100°C for 5 minutes to denature the proteins and reduce disulfide bonds.

-

Load the denatured protein samples and molecular weight standards into the wells of the polyacrylamide gel.

-

Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Destain the gel to reduce background staining.

-

Determine the molecular weights of the this compound subunits by comparing their migration distance to that of the known molecular weight standards.

-

Amino Acid Composition Analysis

-

Materials:

-

6 M HCl

-

Vacuum hydrolysis tubes

-

Amino acid analyzer or HPLC with pre-column derivatization reagents (e.g., PITC or OPA)

-

Amino acid standards

-

-

Procedure:

-

Place a known amount of purified this compound into a vacuum hydrolysis tube.

-

Add 6 M HCl to the tube.

-

Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

-

After hydrolysis, cool the tube and remove the HCl by vacuum evaporation.

-

Resuspend the amino acid hydrolysate in a suitable buffer.

-

Derivatize the amino acids if required by the detection method.

-

Analyze the amino acid composition using an amino acid analyzer or by HPLC, comparing the results to a standard mixture of amino acids.

-

Neutral Sugar Analysis by Gas Chromatography

-

Materials:

-

Methanolysis reagents (e.g., methanolic HCl)

-

Silylation reagents (for derivatization)

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Sugar standards (e.g., galactose, mannose)

-

-

Procedure:

-

Perform methanolysis of the purified this compound to release the neutral sugars as methyl glycosides.

-

Dry the sample and derivatize the released monosaccharides to make them volatile (e.g., by silylation).

-

Inject the derivatized sample into the gas chromatograph.

-

Separate the sugar derivatives on an appropriate GC column.

-

Identify and quantify the neutral sugars by comparing their retention times and peak areas to those of known sugar standards.

-

Signaling Pathways and Mechanism of Action

The cytotoxic action of this compound begins with the binding of its B chain to galactose-containing glycoproteins and glycolipids on the surface of target cells.[1] This is followed by internalization of the toxin through endocytosis. Once inside the cell, this compound is transported through the endosomal pathway to the trans-Golgi network and then retrogradely to the endoplasmic reticulum (ER).

Within the ER, the disulfide bond linking the A and B chains is cleaved, likely by protein disulfide isomerase. The catalytically active A chain is then translocated from the ER into the cytosol. In the cytosol, the this compound A chain functions as a specific N-glycosidase, targeting the 28S ribosomal RNA (rRNA) within the 60S ribosomal subunit. It cleaves a single adenine base from a highly conserved loop in the 28S rRNA.[8] This irreversible modification inactivates the ribosome, thereby inhibiting protein synthesis and ultimately leading to cell death.[8]

Caption: Cellular entry and mechanism of action of this compound.

The following diagram illustrates the experimental workflow for the characterization of this compound.

Caption: Experimental workflow for the purification and characterization of this compound.

References

- 1. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 2. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appliedbiomics.com [appliedbiomics.com]

- 4. ovid.com [ovid.com]

- 5. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]

- 6. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]

- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 8. nccs.res.in [nccs.res.in]

The Cell-Binding Properties of Volkensin B-Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volkensin, a type 2 ribosome-inactivating protein (RIP) isolated from the plant Adenia volkensii, is a potent toxin with significant interest in the fields of cell biology and targeted therapeutics.[1][2] Like other type 2 RIPs such as ricin, this compound is a heterodimer composed of an enzymatically active A-chain and a cell-binding B-chain, linked by a disulfide bond.[2] The this compound B-chain (VB) is a lectin that mediates the initial and critical step in the toxin's mechanism of action: its attachment to the cell surface. This guide provides an in-depth technical overview of the cell-binding properties of the this compound B-chain, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated cellular pathways.

Binding Affinity and Specificity of this compound B-Chain

The this compound B-chain exhibits a high affinity and specific binding to galactose-terminated glycoconjugates on the cell surface. This interaction is fundamental to the subsequent internalization and cytotoxic effect of the toxin.

Quantitative Binding Data

Quantitative analysis of this compound's interaction with mammalian cells has been performed using radioligand binding assays. These studies have provided key parameters that define the affinity and the number of available binding sites on the cell surface.

| Parameter | Value | Cell Line | Reference |

| Dissociation Constant (Kd) | ~ 1 x 10-10 M | HeLa | [1][3] |

| Number of Binding Sites per Cell | ~ 2 x 105 | HeLa | [1][3] |

Table 1: Binding Affinity of this compound to HeLa Cells

Carbohydrate Binding Specificity

The galactose-binding specificity of the this compound B-chain has been further characterized through hemagglutination inhibition assays. These experiments determine the concentration of various sugars required to inhibit the agglutination of red blood cells, providing a semi-quantitative measure of binding preference.

| Inhibiting Sugar | Minimal Concentration for Inhibition (mM) | Reference |

| D-Galactopyranosyl-β-D-thiogalactopyranoside | 4.7 | [4] |

| Lactose | 6.25 | [4] |

| Methyl-β-D-galactopyranoside | 12.5 | [4] |

| D-Galactose | 18.75 | [4] |

| Melibiose | 25 | [4] |

| L-Mannose | 31.25 | [4] |

| Methyl-α-D-galactopyranoside | 37.5 | [4] |

| L-Rhamnose | 62.5 | [4] |

| L-Lyxose | 100 | [4] |

| D-Fucose | 150 | [4] |

| L-Arabinose | 150 | [4] |

| 2-Deoxy-D-galactose | 150 | [4] |

| 2-Acetamido-2-deoxy-D-galactose | 150 | [4] |

Table 2: Inhibition of this compound-Induced Hemagglutination by Various Sugars

The data clearly indicates a strong preference for galactose and galactose-containing disaccharides, particularly those with a β-linkage.

Structural Basis of Cell Binding

The this compound B-chain shares significant structural homology with the B-chain of ricin.[5][6] It possesses two galactose-binding domains.[5][6] The primary sugar-binding site is conserved between ricin and this compound.[5][6] However, a key difference lies in the second binding site, where a histidine residue (His246) in this compound replaces a tyrosine residue (Tyr248) found in ricin.[5][6] This substitution may influence the fine specificity and binding kinetics of the toxin.

Experimental Protocols

Radioligand Binding Assay for Kd Determination

This protocol describes the determination of the dissociation constant (Kd) and the number of binding sites for this compound on a cell line, such as HeLa cells.

Materials:

-

125I-labeled this compound

-

HeLa cells

-

Binding buffer (e.g., PBS with 1% BSA)

-

Unlabeled this compound

-

Scintillation counter

Methodology:

-

Cell Preparation: Culture HeLa cells to a desired confluency and harvest. Resuspend the cells in binding buffer to a known concentration.

-

Binding Reaction: In a series of tubes, incubate a fixed number of cells with increasing concentrations of 125I-labeled this compound. For each concentration, prepare a parallel tube containing a 100-fold excess of unlabeled this compound to determine non-specific binding.

-

Incubation: Incubate the reactions at 4°C for 1 hour to reach equilibrium.

-

Separation of Bound and Free Ligand: Centrifuge the cell suspensions to pellet the cells. Carefully remove the supernatant containing the unbound 125I-Volkensin.

-

Quantification: Measure the radioactivity in the cell pellets using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration. Perform a Scatchard analysis by plotting the ratio of bound/free 125I-Volkensin against the amount of bound 125I-Volkensin. The Kd is the negative reciprocal of the slope, and the maximum number of binding sites (Bmax) is the x-intercept.

Hemagglutination Inhibition Assay

This assay is used to determine the carbohydrate-binding specificity of the this compound B-chain.

Materials:

-

This compound

-

A panel of different sugars (e.g., galactose, lactose, mannose)

-

Phosphate-buffered saline (PBS)

-

2% suspension of human or rabbit red blood cells (RBCs) in PBS

-

96-well V-bottom microtiter plate

Methodology:

-

This compound Titration: Determine the minimal concentration of this compound that causes complete hemagglutination. This is typically done by serially diluting the this compound solution in PBS in a microtiter plate and then adding the RBC suspension. The highest dilution that gives complete agglutination is defined as one hemagglutinating unit (HAU). For the inhibition assay, use 4 HAU of this compound.

-

Inhibition Setup: Prepare serial dilutions of each sugar to be tested in PBS in a 96-well plate.

-

Lectin Addition: Add 4 HAU of this compound to each well containing the sugar dilutions and incubate for 30 minutes at room temperature.

-

RBC Addition: Add the 2% RBC suspension to each well.

-

Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Observe the wells for the presence or absence of hemagglutination. A positive result (agglutination) is indicated by a mat of RBCs covering the bottom of the well, while a negative result (no agglutination) is indicated by a tight button of RBCs at the bottom.

-

Endpoint Determination: The minimal concentration of each sugar that completely inhibits hemagglutination is recorded.

Intracellular Trafficking and Signaling

Upon binding to galactosylated receptors on the cell surface, this compound is internalized via endocytosis.[3][7] Unlike some other RIPs that are rapidly degraded in lysosomes, a significant portion of internalized this compound is trafficked through the endosomal system to the Golgi apparatus.[1][3] This retrograde transport to the Golgi is a critical step for the subsequent translocation of the A-chain into the cytosol, where it exerts its cytotoxic effect by inactivating ribosomes. The disruption of the Golgi apparatus with agents like Brefeldin A has been shown to protect cells from this compound's toxicity, highlighting the importance of this trafficking pathway.[1][3] There is no evidence to suggest that the this compound B-chain initiates a signaling cascade in the traditional sense; its primary role appears to be mediating binding and facilitating the correct intracellular routing of the A-chain.

References

- 1. Interaction of this compound with HeLa cells: binding, uptake, intracellular localization, degradation and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Volkensin Gene: Sequence, Cloning, and Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plant toxin Volkensin, with a specific focus on its gene sequence, cloning methodologies, and associated cellular mechanisms. This compound, a type 2 ribosome-inactivating protein (RIP) isolated from the roots of Adenia volkensii, is among the most potent plant toxins known and serves as a valuable tool in neuroscience and for the development of immunotoxins.[1][2]

This compound Gene and Protein Characteristics

This compound is a glycoprotein with a molecular weight of approximately 62,000 Da.[3][4] It is a heterodimer composed of an enzymatic A-chain and a lectin-like B-chain, linked by a disulfide bond.[3][5] The gene encoding this compound has been cloned and sequenced, revealing key structural information.[6][7]

Gene sequence analysis shows that this compound is encoded by a 1569-base pair open reading frame (ORF) that translates to 523 amino acid residues.[5][6][7][8] A notable feature is the absence of introns within the coding sequence.[5][7][8][9] The gene includes a 45-base pair internal linker sequence that connects the A-chain and B-chain coding regions.[5][6][7][8]

| Feature | Description | Reference |

| Source Organism | Adenia volkensii Harms (kilyambiti plant) | [6][7] |

| Protein Type | Type 2 Ribosome-Inactivating Protein (RIP) | [1][6] |

| Gene Size (ORF) | 1569 bp | [5][7][8] |

| Encoded Residues | 523 amino acids | [5][7][8] |

| Introns | Absent | [5][7][8] |

| A-Chain Coding Sequence | 750 bp (250 amino acids) | [9] |

| B-Chain Coding Sequence | 774 bp (258 amino acids) | [9] |

| Linker Peptide Sequence | 45 bp | [5][7][8] |

| Total Molecular Weight | ~62 kDa | [3][4] |

| A-Chain Molecular Weight | ~29 kDa | [3][4] |

| B-Chain Molecular Weight | ~36 kDa | [3][4] |

Mechanism of Action: A Ribosome-Inactivating Toxin

This compound exerts its extreme cytotoxicity through a well-defined mechanism similar to other type 2 RIPs like ricin and abrin.[3][10]

-

Cell Binding: The this compound B-chain is a galactose-specific lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface.[3][4][5] This binding facilitates the endocytosis of the entire toxin molecule.

-

Intracellular Trafficking: Following internalization, the toxin is transported through the Golgi apparatus and into the endoplasmic reticulum (ER).[3]

-

Subunit Dissociation: Within the ER, the disulfide bond linking the A and B chains is cleaved by cellular enzymes.[3]

-

Translocation: The free A-chain is then translocated from the ER into the cytosol.[3]

-

Ribosome Inactivation: In the cytosol, the this compound A-chain functions as an N-glycosidase.[2][11] It catalytically removes a specific adenine residue (A4324 in rat 28S rRNA) from the sarcin-ricin loop of the large ribosomal RNA in the 60S subunit.[2][3] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and leading to rapid cell death.[2][3]

Gene Cloning and Expression: A Technical Workflow

The cloning and expression of this compound, particularly its individual chains, have been successfully performed in Escherichia coli.[1][7] This allows for the production of recombinant protein for structural and functional studies, circumventing the need to purify it from its natural, highly toxic source.

The general workflow involves PCR amplification of the target chain's coding sequence, ligation into a suitable expression vector, transformation into a bacterial host, and subsequent induction of protein expression.[7][12]

Experimental Protocols

PCR Amplification of this compound A-Chain

This protocol is based on methodologies described for amplifying RIP genes.[7]

-

Template: Genomic DNA isolated from Adenia volkensii roots.

-

Primers: Degenerate PCR primers can be designed based on conserved regions of the this compound amino acid sequence.[7]

Primer Name Sequence (5' to 3') Target Region V144–151 CARAAYAAYAAYCARATHGCNYT This compound A-chain | V210–217 | ACNGGYTGRAANGCNCCRTTRAA | this compound A-chain |

-

PCR Reaction Mix (25 µL total volume):

-

Genomic DNA: 25 ng

-

Primer Mix (each primer): 400 nM

-

dNTPs: 200 µM each

-

Taq DNA Polymerase: 1.25 U

-

10x PCR Buffer: 2.5 µL

-

Nuclease-free water: to 25 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 min

-

35 Cycles:

-

Denaturation: 94°C for 1 min

-

Annealing: 55°C for 1 min (temperature may need optimization)

-

Extension: 72°C for 2 min

-

-

Final Extension: 72°C for 10 min

-

-

Analysis: Analyze the PCR product (expected size for A-chain is ~750 bp) on a 1% agarose gel stained with ethidium bromide.[7][12] Excise and purify the band of interest.

Cloning into Expression Vector

-

Vector Selection: The pET-21a vector is suitable for expressing the this compound A-chain, while the pGEM-T Easy vector can be used for initial cloning of PCR products.[7][12]

-

Ligation: Ligate the purified PCR fragment into the prepared vector according to the manufacturer's instructions (e.g., using T4 DNA Ligase).

-

Transformation: Transform the ligation product into a competent E. coli strain, such as DH5α for plasmid propagation or directly into the BL21(DE3) expression host.[7][12]

-

Screening: Screen colonies by colony PCR or restriction digest of purified plasmid DNA to confirm the presence and orientation of the insert.

Expression and Purification of Recombinant A-Chain

The recombinant this compound A-chain is often sequestered in inclusion bodies when expressed in E. coli.[12]

-

Culture: Inoculate a single colony of E. coli BL21(DE3) harboring the expression plasmid into LB medium with the appropriate antibiotic and grow overnight.

-

Induction: Dilute the overnight culture into a larger volume of fresh medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to incubate for 3-4 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min). The recombinant protein will be in the pellet (inclusion body fraction).[12]

-

Refolding:

-

Wash the inclusion bodies to remove contaminants.

-

Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride).

-

Refold the protein by dialysis against a buffer with decreasing concentrations of the denaturing agent. A typical refolding buffer might contain 50 mM Tris/HCl, 5 mM EDTA, and 100 mM dithiothreitol (DTT), pH 8.0.[12]

-

-

Purification: Clarify the refolded protein solution by centrifugation and purify the soluble, active recombinant this compound A-chain using standard chromatography techniques (e.g., ion exchange, size exclusion).

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| LD₅₀ (rats) | 50-60 ng/kg | In vivo | [1] |

| IC₅₀ (A-chain, reduced) | 4.7 µg/mL | Rabbit reticulocyte lysate | [13] |

| IC₅₀ (A-chain, non-reduced) | 9.2 µg/mL | Rabbit reticulocyte lysate | [13] |

| Recombinant Protein Expression | >70% of total protein | E. coli BL21(DE3) | [12] |

This guide provides foundational information and methodologies for researchers working with the this compound gene and protein. The potent nature of this toxin necessitates appropriate safety precautions and containment measures in all experimental procedures. The ability to produce recombinant this compound chains opens avenues for detailed structure-function analysis and the development of targeted therapeutics.

References

- 1. Cloning and expression of the B chain of this compound, type 2 ribosome inactivating protein from Adenia volkensii harms: co-folding with the A chain for heterodimer reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mmsl.cz [mmsl.cz]

- 4. Properties of this compound, a toxic lectin from Adenia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound from Adenia volkensii Harms (kilyambiti plant), a type 2 ribosome-inactivating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound from Adenia volkensii Harms (kilyambiti plant) a type-2 ribosome-inactivating protein: gene cloning, expression and characterization of its A chain. [iris.cnr.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Architecture of a Potent Toxin: A Technical Guide to the Homology of Volkensin with Other Ribosome-Inactivating Proteins

For Immediate Release

This technical guide provides an in-depth analysis of the structural homology between Volkensin, a type 2 ribosome-inactivating protein (RIP), and other members of this protein family. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of structural relationships and workflows.

Introduction: this compound, a Type 2 Ribosome-Inactivating Protein

This compound is a highly toxic glycoprotein isolated from the roots of Adenia volkensii, commonly known as the kilyambiti plant.[1][2][3] It belongs to the type 2 family of ribosome-inactivating proteins (RIPs), which are characterized by their heterodimeric structure.[3][4][5][6] This structure consists of a catalytically active A-chain linked by a disulfide bond to a B-chain that possesses lectin properties, binding to galactose-containing receptors on the cell surface.[3][4][6] The extreme toxicity of this compound, surpassing even that of the well-known ricin, makes its structural and functional characterization a subject of intense research for potential applications in neuroscience and oncology.[4][7][8]

Like other type 2 RIPs, this compound exerts its cytotoxic effect by enzymatically cleaving an adenine residue from the large ribosomal RNA of eukaryotic cells, which irreversibly inhibits protein synthesis and leads to cell death.[4][9] Despite a high degree of sequence identity with other type 2 RIPs, this compound exhibits unique properties, including its potent neurotoxicity and retrograde transport within the central nervous system.[1][4] Understanding the structural basis of these properties is crucial for harnessing its therapeutic potential while mitigating its toxicity.

Structural Homology: A Comparative Overview